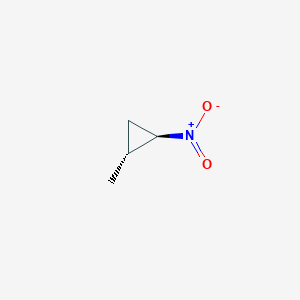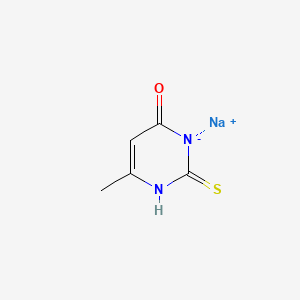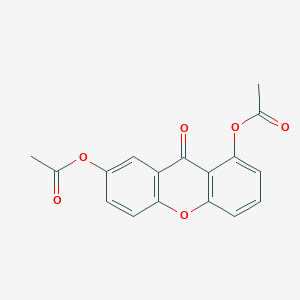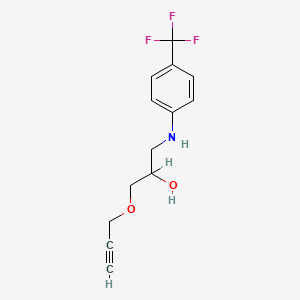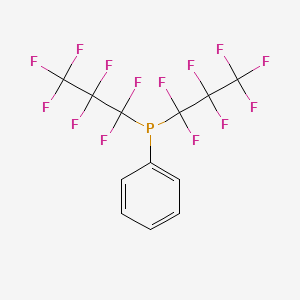
Bis(heptafluoropropyl)(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(heptafluoropropyl)(phenyl)phosphane: is a chemical compound that belongs to the class of tertiary phosphines. It is characterized by the presence of two heptafluoropropyl groups and one phenyl group attached to a phosphorus atom. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(heptafluoropropyl)(phenyl)phosphane typically involves the reaction of heptafluoropropylmagnesium bromide with phenylphosphonous dichloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:
C6H5PCl2+2C3F7MgBr→C6H5P(C3F7)2+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(heptafluoropropyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or heptafluoropropyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and organometallic compounds are used.
Coordination: Transition metal salts and complexes are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry: Bis(heptafluoropropyl)(phenyl)phosphane is used as a ligand in organometallic chemistry, facilitating the formation of metal complexes that are used as catalysts in various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymer additives, and as a stabilizer in high-temperature applications.
Mechanism of Action
The mechanism of action of bis(heptafluoropropyl)(phenyl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The electron-donating properties of the phosphorus atom and the electron-withdrawing effects of the heptafluoropropyl groups enhance its stability and reactivity in various chemical environments.
Comparison with Similar Compounds
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tris(heptafluoropropyl)phosphine: Contains three heptafluoropropyl groups attached to phosphorus.
Diphenyl(heptafluoropropyl)phosphine: Contains two phenyl groups and one heptafluoropropyl group attached to phosphorus.
Uniqueness: Bis(heptafluoropropyl)(phenyl)phosphane is unique due to the combination of one phenyl group and two heptafluoropropyl groups, providing a balance of stability and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
20608-39-3 |
|---|---|
Molecular Formula |
C12H5F14P |
Molecular Weight |
446.12 g/mol |
IUPAC Name |
bis(1,1,2,2,3,3,3-heptafluoropropyl)-phenylphosphane |
InChI |
InChI=1S/C12H5F14P/c13-7(14,9(17,18)19)11(23,24)27(6-4-2-1-3-5-6)12(25,26)8(15,16)10(20,21)22/h1-5H |
InChI Key |
BUFRJKRCCDDRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


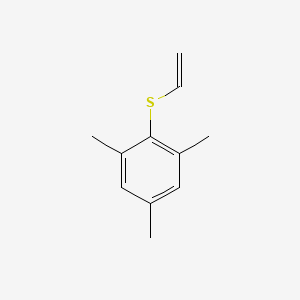
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)

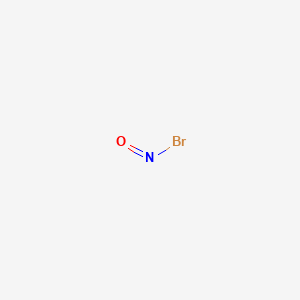

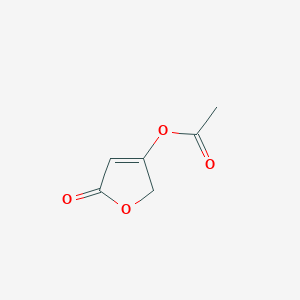

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
